molecular formula C34H32NO9- B14322765 4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate CAS No. 110894-24-1

4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate

Cat. No.: B14322765
CAS No.: 110894-24-1
M. Wt: 598.6 g/mol
InChI Key: UOUMGVUUWZPTDX-UHFFFAOYSA-M
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Description

4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate is a complex organic compound with a unique structure that includes multiple aromatic rings, nitro groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of bis(4-methoxyphenyl)(phenyl)methanol with a suitable alkylating agent to form the intermediate compound.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Esterification: The final step involves the esterification of the nitrated intermediate with 4-oxobutanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Chlorine gas or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-aminophenoxy)-4-oxobutanoate: Similar structure but with an amino group instead of a nitro group.

    4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-chlorophenoxy)-4-oxobutanoate: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of multiple aromatic rings and ester functionalities also contributes to its unique properties and applications.

Properties

CAS No.

110894-24-1

Molecular Formula

C34H32NO9-

Molecular Weight

598.6 g/mol

IUPAC Name

4-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]propyl]-4-nitrophenoxy]-4-oxobutanoate

InChI

InChI=1S/C34H33NO9/c1-41-29-15-10-26(11-16-29)34(25-8-4-3-5-9-25,27-12-17-30(42-2)18-13-27)43-22-6-7-24-23-28(35(39)40)14-19-31(24)44-33(38)21-20-32(36)37/h3-5,8-19,23H,6-7,20-22H2,1-2H3,(H,36,37)/p-1

InChI Key

UOUMGVUUWZPTDX-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC4=C(C=CC(=C4)[N+](=O)[O-])OC(=O)CCC(=O)[O-]

Origin of Product

United States

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